A-966492

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

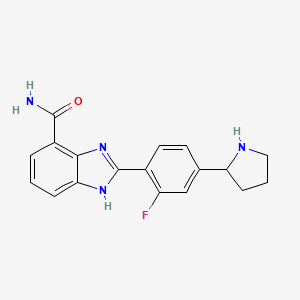

2-(2-fluoro-4-pyrrolidin-2-ylphenyl)-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIVQGOUBLVTCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-966492 Mechanism of Action in DNA Repair: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-966492 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2. Its mechanism of action in the context of DNA repair is centered on the concept of "synthetic lethality." By inhibiting PARP's enzymatic activity, this compound prevents the repair of DNA single-strand breaks (SSBs). In proliferating cells, these unrepaired SSBs lead to the collapse of replication forks, generating highly cytotoxic DNA double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway—often due to mutations in genes like BRCA1 or BRCA2—the accumulation of these DSBs cannot be efficiently resolved, leading to genomic instability and ultimately, cell death. This targeted approach spares healthy cells with functional HR pathways, providing a therapeutic window for cancers with a "BRCAness" phenotype. This guide provides a comprehensive overview of the core mechanism, quantitative data, relevant experimental protocols, and visual representations of the key pathways and workflows.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the available quantitative data for this compound, providing insights into its potency and selectivity.

Table 1: In Vitro Enzymatic Inhibition of PARP Isoforms by this compound

| Target | Ki (nM) | IC50 (nM) |

| PARP1 | 1[1][2] | 2.9[3] |

| PARP2 | 1.5[1][2] | 1.8[3] |

| PARP3 | - | >1000[3] |

| TNKS1 (PARP5a) | - | >10000[3] |

| PARP10 | - | >10000[3] |

| PARP14 | - | >10000[3] |

Table 2: Cellular Activity and In Vivo Efficacy of this compound

| Assay / Model | Metric | Value / Observation |

| Whole Cell PARP Inhibition (C41 cells) | EC50 | 1 nM[1] |

| BRCA1-deficient MX-1 Breast Cancer Xenograft | Tumor Growth Reduction (single agent) | 46% at 100 mg/kg/day; 92% at 200 mg/kg/day[4] |

| B16F10 Murine Melanoma Model | Combination Therapy | Significantly enhances the efficacy of temozolomide[1][4] |

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for this compound is the inhibition of PARP1 and PARP2, which are critical enzymes in the base excision repair (BER) pathway responsible for resolving DNA single-strand breaks.

The process unfolds as follows:

-

PARP Inhibition and Trapping: this compound binds to the catalytic domain of PARP1 and PARP2, preventing them from synthesizing poly(ADP-ribose) (PAR) chains. This not only inhibits their enzymatic activity but also "traps" the PARP protein on the DNA at the site of the single-strand break. This trapped PARP-DNA complex is a significant steric hindrance.

-

Replication Fork Collapse: During the S-phase of the cell cycle, when the DNA replication machinery encounters an unrepaired SSB or a trapped PARP-DNA complex, the replication fork stalls and subsequently collapses. This collapse results in the formation of a one-sided DNA double-strand break, a highly toxic lesion.

-

Synthetic Lethality in HR-Deficient Cells: In healthy cells, these DSBs are efficiently and accurately repaired by the homologous recombination (HR) pathway, which involves proteins like BRCA1, BRCA2, and RAD51. However, in cancer cells with mutations in BRCA1, BRCA2, or other HR pathway genes, this repair mechanism is compromised. The inability to repair the DSBs generated by this compound leads to the accumulation of extensive genomic damage, triggering cell cycle arrest and apoptosis. This selective killing of HR-deficient cells is termed synthetic lethality.

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows associated with characterizing the mechanism of action of this compound.

Signaling Pathway

Experimental Workflows

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of PARP inhibitors like this compound.

Protocol 1: In Vitro PARP1/2 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP enzymes.

Materials:

-

Purified recombinant human PARP1 or PARP2 enzyme.

-

[3H]-NAD+ (Nicotinamide adenine dinucleotide, radiolabeled).

-

Biotinylated Histone H1 (substrate).

-

Activated calf thymus DNA (slDNA).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 4 mM MgCl2.

-

Stop Solution: 1.5 mM benzamide.

-

Streptavidin-coated scintillation plates (e.g., FlashPlate).

-

Microplate scintillation counter.

-

This compound stock solution (in DMSO).

Methodology:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of 2x enzyme mixture containing PARP1 (e.g., 2 nM) or PARP2 (e.g., 8 nM), biotinylated histone H1 (400 nM), and slDNA (400 nM) to each well containing the diluted inhibitor.

-

Initiate the reaction by adding 50 µL of 2x [3H]-NAD+ substrate mixture (e.g., 3 µM).

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding 150 µL of stop solution (1.5 mM benzamide).

-

Transfer 170 µL of the stopped reaction mixture to a streptavidin-coated scintillation plate.

-

Incubate for 1 hour at room temperature to allow the biotinylated, poly-ADP-ribosylated histones to bind to the plate.

-

Wash the plate to remove unbound [3H]-NAD+.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis. Ki values can be determined from inhibition curves at various substrate concentrations.[5]

Protocol 2: γH2AX Foci Formation Assay for DNA Double-Strand Breaks

This immunofluorescence-based assay visualizes and quantifies the formation of γH2AX foci, a surrogate marker for DNA DSBs.

Materials:

-

Cells of interest (e.g., BRCA-mutant and BRCA-wild-type).

-

Glass coverslips in a multi-well plate.

-

This compound.

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

-

Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody (e.g., clone JBW301).

-

Secondary Antibody: Alexa Fluor-conjugated anti-mouse IgG.

-

Mounting Medium with DAPI.

-

Fluorescence microscope.

Methodology:

-

Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Remove the media and wash the cells once with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour.

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). Typically, cells with >10 foci are considered positive for significant DNA damage.

Protocol 3: RAD51 Foci Formation Assay for Homologous Recombination Competency

This assay assesses the functional status of the HR pathway by measuring the recruitment of RAD51 to sites of DNA damage.

Materials:

-

Same as for the γH2AX assay, with the following substitution:

-

Primary Antibody: Rabbit anti-RAD51 polyclonal antibody.

-

Secondary Antibody: Alexa Fluor-conjugated anti-rabbit IgG.

Methodology:

-

Follow steps 1-8 of the γH2AX protocol.

-

Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the appropriate fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Follow steps 12-15 of the γH2AX protocol, quantifying the number of RAD51 foci per nucleus. A functional HR response is indicated by a significant increase in the percentage of cells with RAD51 foci following treatment with a DNA damaging agent. In the context of this compound, HR-deficient cells will fail to form RAD51 foci despite the presence of DSBs (indicated by γH2AX staining).

Conclusion

This compound is a highly potent inhibitor of PARP1 and PARP2, which leverages the principle of synthetic lethality to selectively target cancer cells with deficiencies in the homologous recombination DNA repair pathway. Its mechanism of action, involving the trapping of PARP on DNA and the subsequent generation of irreparable double-strand breaks during replication, provides a clear rationale for its application in BRCA-mutated and other HR-deficient tumors. The experimental protocols and quantitative data presented herein offer a technical framework for the continued investigation and development of this compound and other PARP inhibitors as targeted cancer therapeutics.

References

A-966492: A Deep Dive into its Cellular Function and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

A-966492 has emerged as a highly potent and structurally distinct small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, primarily targeting PARP1 and PARP2.[1][2][3][4][5] This technical guide provides a comprehensive overview of the cellular function of this compound, its mechanism of action, and its potential applications in therapeutic strategies, particularly in oncology.

Core Mechanism of Action: Inhibition of PARP and DNA Damage Repair

This compound exerts its cellular effects by potently inhibiting the enzymatic activity of PARP1 and PARP2.[1][2][3][4][5][6] These enzymes play a critical role in the DNA damage response (DDR), a network of pathways that cells use to identify and repair damaged DNA.[7][8][9] PARP1, in particular, is a key sensor of DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins at the site of damage. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the lesion.

By binding to the catalytic domain of PARP1 and PARP2, this compound prevents this PARylation process. The inhibition of PARP activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway, such as those with mutations in BRCA1 or BRCA2 genes, the accumulation of DSBs leads to genomic instability and ultimately, cell death.[8] This concept is known as synthetic lethality and forms the basis for the therapeutic application of PARP inhibitors in specific cancer types.

Quantitative Analysis of this compound Potency

The inhibitory activity of this compound against PARP enzymes has been quantified in various assays. The following tables summarize the key potency metrics.

| Enzyme | Inhibition Constant (Ki) |

| PARP1 | 1 nM[1][2][3][4][5] |

| PARP2 | 1.5 nM[1][2][3][4] |

| Assay Type | Cell Line | Potency Metric (EC50) |

| Whole Cell Assay | C41 | 1 nM[1][2][4][5] |

Synergistic Effects with Chemotherapeutic Agents

A significant aspect of this compound's function is its ability to potentiate the cytotoxic effects of DNA-damaging chemotherapeutic agents. For instance, this compound has been shown to significantly enhance the efficacy of temozolomide (TMZ), an alkylating agent that induces DNA lesions.[1][3] By inhibiting PARP-mediated repair of TMZ-induced DNA damage, this compound increases the cytotoxic burden on cancer cells, leading to enhanced anti-tumor activity.[1][6] This synergistic relationship has been observed in preclinical models of melanoma and breast cancer.[1][3][6]

Experimental Protocols

PARP Enzyme Inhibition Assay (In Vitro)

This assay quantifies the direct inhibitory effect of this compound on PARP enzyme activity.

Methodology:

-

Reaction Setup: The assay is performed in a buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (DTT), and 4 mM MgCl2.[1]

-

Component Addition: The reaction mixture includes 1.5 μM [3H]-NAD+ (as a substrate), 200 nM biotinylated histone H1 (as a PAR acceptor), 200 nM single-stranded DNA (to activate PARP), and either 1 nM PARP1 or 4 nM PARP2 enzyme.[1]

-

Initiation and Termination: The reaction is initiated by adding the NAD+ substrate mixture to the enzyme mixture. After a defined incubation period, the reaction is terminated by the addition of a high concentration of benzamide (1.5 mM), a known PARP inhibitor.[1]

-

Detection: The amount of PARylated histone H1 is quantified using a streptavidin-coated FlashPlate and a microplate scintillation counter.[1] Ki values are determined from inhibition curves generated at various substrate concentrations.[1][3]

Whole Cell PARP Inhibition Assay

This assay measures the ability of this compound to inhibit PARP activity within a cellular context.

Methodology:

-

Cell Treatment: C41 cells are seeded in a 96-well plate and treated with varying concentrations of this compound for 30 minutes.[1][3]

-

DNA Damage Induction: PARP activity is stimulated by inducing DNA damage with 1 mM hydrogen peroxide (H2O2) for 10 minutes.[1][3]

-

Cell Fixation and Permeabilization: Cells are washed with ice-cold PBS and fixed with a prechilled methanol/acetone (7:3) solution at -20°C for 10 minutes.[1][3]

-

Immunodetection of PAR: After rehydration, the plates are blocked, and the levels of PAR are detected using an antibody specific for poly(ADP-ribose). The signal is then quantified to determine the EC50 of this compound.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the function of this compound, the following diagrams illustrate its mechanism of action and the workflow of a key experimental protocol.

Figure 1: Mechanism of action of this compound in the context of DNA damage repair.

Figure 2: Experimental workflow for the whole cell PARP inhibition assay.

Conclusion

This compound is a potent dual inhibitor of PARP1 and PARP2 that disrupts the cellular response to DNA damage. Its ability to induce synthetic lethality in homologous recombination-deficient cancer cells and to synergize with DNA-damaging agents underscores its significant therapeutic potential. The detailed experimental protocols provided herein offer a foundation for further investigation into the nuanced cellular functions of this promising inhibitor and its development as a cancer therapeutic.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. amsbio.com [amsbio.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Development of Selective PARP1 Inhibitors for Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Reveals How PARP Inhibitors Work [uspharmacist.com]

- 9. Targeting the DNA damage response: PARP inhibitors and new perspectives in the landscape of cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

A-966492: A Potent Dual Inhibitor of PARP1 and PARP2 for Cancer Therapy

An In-Depth Technical Overview of the Discovery, Preclinical Development, and Mechanism of Action

Abstract

A-966492 is a novel and potent small molecule inhibitor targeting Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] Developed as a promising anti-cancer agent, this compound has demonstrated significant preclinical efficacy, both as a monotherapy in cancers with specific DNA repair deficiencies and as a chemosensitizer and radiosensitizer in combination with other therapies.[1][3] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its pharmacological properties and preclinical characterization. Detailed experimental protocols and structured data summaries are presented to provide researchers and drug development professionals with a thorough understanding of this compound.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[4] In the context of cancer, inhibiting PARP has emerged as a key therapeutic strategy, particularly for tumors harboring defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations. The concept of synthetic lethality, where the simultaneous loss of two genes or pathways is lethal to a cell while the loss of either one alone is not, provides the foundational rationale for PARP inhibition in these cancers. This compound was developed as a potent inhibitor of both PARP1 and PARP2, the two most abundant and well-characterized members of the PARP family involved in DNA single-strand break repair.

Discovery and Optimization

This compound is a structurally distinct benzimidazole carboxamide derivative.[5] Its development stemmed from optimization efforts focused on phenyl-substituted benzimidazole carboxamide scaffolds to identify highly potent and efficacious PARP inhibitors.[5] The synthesis and structure-activity relationship (SAR) studies aimed to enhance enzymatic and cellular potency while maintaining favorable pharmaceutical properties.[4]

Mechanism of Action

This compound exerts its therapeutic effect through the competitive inhibition of PARP1 and PARP2. By binding to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzymes, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery to sites of DNA damage. This inhibition of PARP activity leads to the accumulation of unrepaired single-strand breaks, which, during DNA replication, are converted into toxic double-strand breaks. In cancer cells with deficient HRR pathways, these double-strand breaks cannot be effectively repaired, leading to genomic instability and ultimately cell death.

Pharmacological Properties

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of both PARP1 and PARP2, with inhibitory constants (Ki) in the low nanomolar range. It also demonstrates excellent potency in cellular assays.

| Target | Assay Type | Value | Reference |

| PARP1 | Enzyme Inhibition (Ki) | 1 nM | [1][2] |

| PARP2 | Enzyme Inhibition (Ki) | 1.5 nM | [1][2] |

| PARP1 | Whole Cell (EC50) | 1 nM | [1][2] |

Pharmacokinetics

Preclinical studies in multiple species have demonstrated that this compound possesses excellent pharmaceutical properties, including oral bioavailability and the ability to cross the blood-brain barrier.

| Species | Oral Bioavailability | Half-life (t1/2) | Reference |

| Sprague-Dawley Rats | 34-72% | 1.7-1.9 hours | [1] |

| Beagle Dogs | 34-72% | 1.7-1.9 hours | [1] |

| Cynomolgus Monkeys | 34-72% | 1.7-1.9 hours | [1] |

Preclinical Efficacy

Monotherapy in BRCA-deficient Models

This compound has shown significant single-agent activity in preclinical models of cancers with BRCA1 deficiencies. In an MX-1 breast cancer xenograft model, this compound demonstrated dose-dependent tumor growth inhibition.[6]

| Model | Dose | Tumor Growth Inhibition | Reference |

| MX-1 Mouse Xenograft | 100 mg/kg/day | 46% | [6] |

| MX-1 Mouse Xenograft | 200 mg/kg/day | 92% | [6] |

Combination Therapy

This compound has been shown to significantly enhance the efficacy of DNA-damaging agents such as temozolomide (TMZ) and carboplatin, as well as radiotherapy.[1][2][3]

-

In combination with Temozolomide (TMZ): this compound demonstrated significant enhancement of TMZ's efficacy in a murine B16F10 syngeneic melanoma model.[1]

-

In combination with Carboplatin: It also showed efficacy in combination with carboplatin in an MX-1 breast cancer xenograft model.[2]

-

As a Radiosensitizer: In a study on glioblastoma spheroids, this compound in combination with topotecan and radiation yielded enhanced cell killing.[3]

Experimental Protocols

PARP Enzyme Inhibition Assay

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The combination of this compound and Topotecan for effective radiosensitization on glioblastoma spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. caymanchem.com [caymanchem.com]

A-966492: A Potent Dual Inhibitor of PARP1 and PARP2 for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-966492 is a highly potent and structurally distinct benzimidazole analogue that acts as a chemical probe for the dual inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2.[1] With nanomolar potency, excellent cell-based activity, oral bioavailability across multiple species, and the ability to penetrate the blood-brain barrier, this compound serves as a valuable tool for investigating the therapeutic potential of PARP inhibition in various preclinical models of cancer and other diseases.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its effects by competitively binding to the nicotinamide adenine dinucleotide (NAD+) binding site of both PARP1 and PARP2, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation disrupts critical DNA damage repair pathways, particularly the base excision repair (BER) pathway for single-strand breaks. In the context of cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated repair leads to the accumulation of cytotoxic double-strand breaks during DNA replication, a concept known as synthetic lethality.[3]

Data Presentation

Table 1: In Vitro Potency and Efficacy of this compound

| Target | Assay Type | Value | Reference |

| PARP1 | Ki (inhibition constant) | 1 nM | [1][4][5][6] |

| PARP2 | Ki (inhibition constant) | 1.5 nM | [1][5][6] |

| PARP1 | EC50 (whole cell assay) | 1 nM | [1][4] |

| PARP1 | IC50 (enzymatic assay) | Nanomolar range | [7] |

| PARP2 | IC50 (enzymatic assay) | Nanomolar range | [7] |

| PARP3 | IC50 (enzymatic assay) | Less potent inhibition | [7] |

| TNKS1 | IC50 (enzymatic assay) | Less potent inhibition | [7] |

| PARP10 | IC50 (enzymatic assay) | Less potent inhibition | [7] |

| PARP14 | IC50 (enzymatic assay) | Less potent inhibition | [7] |

Table 2: In Vivo Properties and Efficacy of this compound

| Property/Model | Finding | Reference |

| Oral Bioavailability | 34-72% in rats, dogs, and monkeys | [1] |

| Blood-Brain Barrier | Crosses the blood-brain barrier | [1][2] |

| B16F10 Melanoma Model | Enhances efficacy of temozolomide (TMZ) | [1][2] |

| MX-1 Breast Cancer Xenograft | Single agent and combination efficacy | [1][2] |

| Glioblastoma Spheroids (U87MG) | Radiosensitization effect | [8] |

Experimental Protocols

PARP Enzyme Inhibition Assay (Cell-Free)

This protocol describes a scintillation proximity assay (SPA) to determine the inhibitory activity of this compound against purified PARP1 and PARP2 enzymes.

-

Reaction Buffer: Prepare a buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (DTT), and 4 mM MgCl2.[1]

-

Reaction Mixture: In a 96-well white plate, combine the following components in a final volume of 50 µL:

-

Initiation: Start the reaction by adding 50 µL of a 2X substrate mixture containing 1.5 µM [3H]-NAD+ (1.6 µCi/mmol).[1]

-

Termination: After a defined incubation period, terminate the reaction by adding 150 µL of 1.5 mM benzamide.[1]

-

Detection: Transfer 170 µL of the stopped reaction mixture to a streptavidin-coated FlashPlate. Incubate for 1 hour to allow the biotinylated histone H1 to bind.[1]

-

Measurement: Count the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of [3H]-ADP-ribose incorporated onto the histone, and thus reflects PARP activity.[1]

-

Data Analysis: Determine Ki values from inhibition curves at various substrate concentrations.[1]

Whole-Cell PARP Activity Assay

This protocol outlines a method to measure the ability of this compound to inhibit PARP activity within intact cells.

-

Cell Culture: Plate C41 cells in a 96-well plate and allow them to adhere.[1]

-

Compound Treatment: Treat the cells with varying concentrations of this compound for 30 minutes.[1]

-

DNA Damage Induction: Induce DNA damage and activate PARP by treating the cells with 1 mM H2O2 for 10 minutes.[1]

-

Fixation: Wash the cells once with ice-cold phosphate-buffered saline (PBS) and then fix with a pre-chilled 7:3 methanol/acetone solution at -20°C for 10 minutes.[1]

-

Blocking: Air-dry the plates, rehydrate with PBS, and block with 5% nonfat dry milk in PBS-Tween (0.05%) for 30 minutes at room temperature.[1]

-

Primary Antibody Incubation: Incubate the cells with an anti-PAR antibody (e.g., 10H) for 60 minutes at room temperature.[1]

-

Secondary Antibody Incubation: Wash the cells five times with PBS-Tween20. Then, incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse FITC-coupled) and a nuclear counterstain (e.g., DAPI) for 60 minutes at room temperature.[1]

-

Analysis: After washing, measure the fluorescence intensity for both the PAR signal (FITC) and the cell number (DAPI) using a fluorescence microplate reader. Normalize the PARP activity (FITC signal) to the cell number (DAPI signal).[1]

Mandatory Visualizations

Caption: Signaling pathway of PARP inhibition by this compound leading to synthetic lethality in homologous recombination-deficient cells.

Caption: Experimental workflow for the cell-free PARP enzyme inhibition assay.

Caption: Experimental workflow for the whole-cell PARP activity assay.

Conclusion

This compound is a robust and well-characterized chemical probe for the dual inhibition of PARP1 and PARP2. Its high potency, favorable pharmacokinetic properties, and demonstrated in vivo efficacy make it an invaluable tool for preclinical research into the role of PARP in cancer biology and other therapeutic areas. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound by the scientific community, ultimately advancing our understanding of PARP-targeted therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

- 5. amsbio.com [amsbio.com]

- 6. cenmed.com [cenmed.com]

- 7. researchgate.net [researchgate.net]

- 8. The combination of this compound and Topotecan for effective radiosensitization on glioblastoma spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Effects of A-966492 on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-966492 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2][3] These enzymes are critical components of the cellular DNA damage response (DDR) network, playing a key role in the repair of single-strand breaks (SSBs). Inhibition of PARP activity by this compound represents a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, through a concept known as synthetic lethality. This technical guide provides a comprehensive overview of the known biological effects of this compound on cancer cell lines, including its mechanism of action, available quantitative data on its potency, and detailed experimental protocols for assessing its cellular effects.

Introduction

The PARP family of enzymes, particularly PARP1 and PARP2, are central to the base excision repair (BER) pathway, a major mechanism for repairing DNA single-strand breaks. Upon detection of a DNA lesion, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on acceptor proteins, including themselves. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage.

PARP inhibitors, such as this compound, competitively bind to the NAD+ binding pocket of PARP enzymes, preventing PAR synthesis and trapping PARP on the DNA. This "trapped" PARP-DNA complex is highly cytotoxic, as it can stall and collapse replication forks, leading to the formation of double-strand breaks (DSBs). In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., due to BRCA1/2 mutations), these lesions cannot be efficiently repaired, resulting in genomic instability and ultimately, apoptotic cell death.

This compound is a novel benzimidazole analogue that has demonstrated high potency and selectivity for PARP1 and PARP2.[1][2] Its ability to cross the blood-brain barrier and its oral bioavailability make it a compound of significant interest for preclinical and potential clinical development.

Mechanism of Action

The primary mechanism of action of this compound is the catalytic inhibition of PARP1 and PARP2. This leads to two major downstream consequences for cancer cells:

-

Inhibition of DNA Repair: By preventing the synthesis of PAR chains, this compound blocks the recruitment of essential DNA repair factors to the sites of single-strand breaks. This leads to an accumulation of unrepaired SSBs.

-

PARP Trapping: this compound stabilizes the interaction of PARP enzymes with DNA at the site of damage. These trapped PARP-DNA complexes are potent cytotoxic lesions that obstruct DNA replication and transcription, leading to the formation of more complex and lethal DNA damage, such as double-strand breaks.

In cancer cells with deficient homologous recombination (HR) repair pathways, the accumulation of DSBs induced by this compound cannot be effectively repaired, leading to synthetic lethality.

Quantitative Data

Enzymatic Potency and Selectivity

This compound has been characterized as a highly potent inhibitor of PARP1 and PARP2. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against various PARP family enzymes are summarized below.

| Enzyme | Ki (nM) | IC50 (nM) |

| PARP1 | 1 | 2.9 |

| PARP2 | 1.5 | 1.2 |

| PARP3 | - | >1000 |

| TNKS1 | - | >1000 |

| PARP10 | - | >10,000 |

| PARP14 | - | >10,000 |

Data sourced from publicly available research. Note: Ki and IC50 values can vary depending on the specific assay conditions.

Cellular Potency

In a whole-cell assay, this compound demonstrated an EC50 of 1 nM for the inhibition of PARP activity. While this compound has been tested on panels of cancer cell lines, including 12 breast cancer cell lines, specific IC50 values for cell viability are not widely available in the public domain. It is anticipated that cell lines with defects in the homologous recombination pathway would exhibit higher sensitivity to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis and necrosis in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot for PARP Cleavage

This protocol detects the cleavage of PARP, a hallmark of apoptosis, in response to this compound treatment.

Materials:

-

Treated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF membrane

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibodies, followed by the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Compare the levels of full-length PARP (~116 kDa) and the cleaved PARP fragment (~89 kDa) between treated and control samples.

Conclusion

This compound is a potent and selective inhibitor of PARP1 and PARP2 with a clear mechanism of action that supports its investigation as a potential anticancer agent, particularly in tumors with defects in homologous recombination. While detailed preclinical data on its effects on a wide range of cancer cell lines are not extensively available in the public domain, the provided protocols offer a robust framework for researchers to conduct such investigations. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer contexts.

References

Downstream Effects of A-966492: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-966492 is a potent, orally bioavailable inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes pivotal to the cellular response to DNA damage.[1][2][3][4][5] This technical guide provides a comprehensive overview of the downstream cellular and molecular consequences of this compound-mediated PARP inhibition. We delve into its impact on DNA repair pathways, cell cycle progression, and the induction of apoptosis, particularly in the context of oncology. This document summarizes key quantitative data, provides detailed experimental protocols for assessing these downstream effects, and utilizes visualizations to elucidate the complex signaling cascades involved.

Core Mechanism of Action

This compound exerts its effects through competitive inhibition of the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This process, known as PARylation, is a critical post-translational modification that signals the presence of DNA damage and recruits DNA repair machinery. The primary downstream consequence of PARP inhibition is the disruption of the Base Excision Repair (BER) pathway, a major route for the repair of DNA single-strand breaks (SSBs).

Quantitative Inhibition Data

| Target | Inhibition Constant (Ki) | Cellular Potency (EC50) |

| PARP1 | 1 nM[1][3][4][5] | 1 nM[1][6] |

| PARP2 | 1.5 nM[1][3][4][5] | Not explicitly reported |

Downstream Signaling Pathways and Cellular Effects

The inhibition of PARP1/2 by this compound initiates a cascade of downstream events that are particularly detrimental to cancer cells, especially those with pre-existing defects in other DNA repair pathways, such as Homologous Recombination (HR).

Impact on DNA Repair

The most significant downstream effect of this compound is the potentiation of DNA damage. By inhibiting PARP-mediated BER, endogenous and exogenous SSBs are not efficiently repaired. When these unrepaired SSBs are encountered by the replication machinery, they are converted into more cytotoxic DNA double-strand breaks (DSBs).

In cells with proficient HR, these DSBs can be repaired. However, in cancer cells with HR deficiencies, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs leads to genomic instability and cell death. This concept is known as synthetic lethality and is a cornerstone of the therapeutic strategy for PARP inhibitors.

Cell Cycle Progression

The accumulation of DNA damage following treatment with this compound triggers cell cycle checkpoints. This often results in a G2/M phase arrest, providing the cell with an opportunity to repair the damage before entering mitosis. However, in HR-deficient cells, the extensive DNA damage cannot be resolved, leading to mitotic catastrophe. This is characterized by chromosomal aberrations, such as chromatin bridges and micronuclei formation, ultimately culminating in cell death.

Induction of Apoptosis

The overwhelming DNA damage and genomic instability caused by this compound, particularly in HR-deficient cells, ultimately triggers programmed cell death, or apoptosis. This is a complex process involving the activation of a cascade of caspases. The cleavage of PARP1 by caspases is a well-established hallmark of apoptosis.

Experimental Protocols

To investigate the downstream effects of this compound, a variety of in vitro and in vivo assays can be employed. Below are generalized protocols for key experiments.

In Vitro PARP Inhibition Assay

Objective: To determine the IC50 of this compound for PARP1 and PARP2 activity.

Methodology:

-

Reaction Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, and 1 mM DTT.

-

Enzyme and Substrate: In a 96-well plate, add PARP1 or PARP2 enzyme, biotinylated histone H1 (as a substrate for PARylation), and sonicated DNA (to activate the enzyme).

-

Inhibitor Addition: Add varying concentrations of this compound to the wells.

-

Reaction Initiation: Start the reaction by adding 3H-labeled NAD+.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a high concentration of a known PARP inhibitor (e.g., 3-aminobenzamide).

-

Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histones. The amount of incorporated 3H-ADP-ribose is quantified using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cell Viability and Cytotoxicity Assays

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., BRCA1-deficient and proficient lines) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology (Propidium Iodide Staining and Flow Cytometry):

-

Cell Treatment: Treat cells with this compound for the desired time point (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

-

Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of PI fluorescence is proportional to the DNA content.

-

Data Analysis: Deconvolute the resulting histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

In Vivo Efficacy

This compound has demonstrated significant in vivo efficacy in preclinical models. It is orally bioavailable and can cross the blood-brain barrier.[1][3]

In Vivo Study Data

| Model | Treatment | Outcome |

| B16F10 murine melanoma | This compound in combination with temozolomide (TMZ) | Significant enhancement of TMZ efficacy.[1][3] |

| MX-1 breast cancer xenograft (BRCA1-deficient) | This compound as a single agent | Significant anti-tumor activity.[2] |

Conclusion

This compound is a potent dual inhibitor of PARP1 and PARP2 with significant downstream consequences on DNA repair, cell cycle progression, and apoptosis. Its mechanism of action, particularly the induction of synthetic lethality in HR-deficient tumors, makes it a promising therapeutic agent, both as a monotherapy and in combination with DNA-damaging agents. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced downstream effects of this and other PARP inhibitors. As research in this area continues, a deeper understanding of these pathways will be crucial for the development of more effective and personalized cancer therapies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Identification of DNA Repair Pathways That Affect the Survival of Ovarian Cancer Cells Treated with a Poly(ADP-Ribose) Polymerase Inhibitor in a Novel Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP1 promoter links cell cycle progression with adaptation to oxidative environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of DNA Repair in Combination with Temozolomide or Dianhydrogalactiol Overcomes Temozolomide-Resistant Glioma Cells [mdpi.com]

A-966492 and its Impact on Genomic Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-966492 is a potent, small-molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. These enzymes are critical components of the DNA damage response (DDR) network, playing a key role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP by this compound disrupts this repair process, leading to the accumulation of SSBs which can collapse replication forks, resulting in the formation of double-strand breaks (DSBs). In cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be accurately repaired, leading to genomic instability and subsequent cell death. This principle, known as synthetic lethality, is a cornerstone of PARP inhibitor-based cancer therapy. This document provides a comprehensive overview of the available preclinical data on this compound, detailing its mechanism of action, its effects on genomic stability, and a summary of key experimental findings and methodologies.

Core Mechanism of Action: PARP Inhibition

This compound exerts its biological effects through the competitive inhibition of PARP1 and PARP2. It binds to the nicotinamide adenine dinucleotide (NAD+) binding site of the enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition has a dual effect:

-

Catalytic Inhibition: Prevents the recruitment of DNA repair proteins to the site of DNA damage.

-

PARP Trapping: Stabilizes the PARP-DNA complex, which itself becomes a cytotoxic lesion, obstructing DNA replication and transcription.

The profound impact of PARP inhibition on genomic stability is most pronounced in tumor cells with pre-existing defects in DNA repair pathways, particularly HR.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Metric | Value (nM) | Cell Line | Reference |

| PARP1 | Enzyme Assay | Kᵢ | 1 | - | [1][2][3] |

| PARP2 | Enzyme Assay | Kᵢ | 1.5 | - | [1][2] |

| PARP1 | Whole Cell Assay | EC₅₀ | 1 | C41 | [1][3] |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Treatment | Dosing | Tumor Growth Inhibition | Reference |

| MX-1 Breast Cancer Xenograft (BRCA1-deficient) | This compound (single agent) | 100 mg/kg/day | 46% | [4] |

| MX-1 Breast Cancer Xenograft (BRCA1-deficient) | This compound (single agent) | 200 mg/kg/day | 92% | [4] |

| B16F10 Murine Melanoma | This compound in combination with Temozolomide | Not specified | Significant enhancement of efficacy | [1] |

| MX-1 Breast Cancer Xenograft | This compound in combination with Carboplatin | Not specified | Good efficacy | [3] |

Signaling Pathways and Experimental Workflows

PARP-Mediated DNA Repair Pathway

The following diagram illustrates the central role of PARP in the base excision repair (BER) pathway, a key process for repairing single-strand DNA breaks. Inhibition by this compound disrupts this cycle.

Caption: this compound inhibits PARP1, preventing the synthesis of PAR and the subsequent recruitment of DNA repair machinery.

Experimental Workflow: In Vitro PARP Inhibition Assay

The potency of this compound is determined through in vitro assays that measure the inhibition of PARP enzyme activity. A typical workflow is depicted below.

Caption: General workflow for determining the in vitro inhibitory activity of this compound on PARP enzymes.

Experimental Protocols

In Vitro PARP1 and PARP2 Enzyme Assays

-

Objective: To determine the inhibitory constant (Kᵢ) of this compound against purified PARP1 and PARP2 enzymes.

-

Methodology:

-

Reactions are conducted in a buffer containing 50 mM Tris (pH 8.0), 1 mM DTT, and 4 mM MgCl₂.[1]

-

The reaction mixture includes 1.5 µM [³H]-NAD+, 200 nM biotinylated histone H1, 200 nM single-stranded DNA, and either 1 nM PARP1 or 4 nM PARP2 enzyme.[1]

-

This compound is added at varying concentrations.

-

Reactions are initiated by the addition of the NAD+ substrate mixture and incubated.

-

Reactions are terminated by the addition of 1.5 mM benzamide.[1]

-

The amount of incorporated [³H]-ADP-ribose onto histone H1 is quantified using a scintillation counter after capturing the biotinylated histones on streptavidin-coated plates.[1]

-

Kᵢ values are determined from inhibition curves at various substrate concentrations.[1]

-

Whole Cell PARP Inhibition Assay

-

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for inhibiting PARP activity within a cellular context.

-

Methodology (C41 Cells):

-

C41 cells are seeded in 96-well plates and treated with this compound for 30 minutes.[1]

-

PARP activity is induced by treating the cells with 1 mM H₂O₂ for 10 minutes to induce DNA damage.[1]

-

Cells are washed with ice-cold PBS and fixed with a pre-chilled methanol/acetone (7:3) solution at -20°C for 10 minutes.[1]

-

After air-drying, the plates are rehydrated with PBS and blocked with 5% non-fat dry milk in PBS-Tween (0.05%) for 30 minutes.[1]

-

The amount of PAR polymer is then quantified using an anti-PAR antibody followed by a secondary antibody conjugated to a detectable label (e.g., FITC).

-

Fluorescence is measured to determine the extent of PARP inhibition.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound as a single agent and in combination with other chemotherapeutic agents in mouse models.

-

General Protocol for Subcutaneous Xenografts (MX-1 and B16F10):

-

Cell Culture: Human breast cancer (MX-1) or murine melanoma (B16F10) cells are cultured in appropriate media.

-

Animal Model: Female severe combined immunodeficient (SCID) mice are used for the MX-1 model, while C57BL/6 mice are used for the syngeneic B16F10 model.

-

Tumor Implantation: A suspension of tumor cells (e.g., a 1:10 dilution of tumor brei in 45% Matrigel and 45% Spinner MEM) is injected subcutaneously into the flank of the mice.[1]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is administered orally. Combination therapies involve the co-administration of agents like temozolomide or carboplatin.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Efficacy Evaluation: The primary endpoint is tumor growth inhibition, calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

-

Clinical Development Status

Based on publicly available information, there are no active or completed clinical trials specifically for this compound. The compound remains a preclinical candidate. Research and development in the field of PARP inhibitors have led to the clinical approval of several other molecules for various cancer indications.

Conclusion

This compound is a highly potent dual inhibitor of PARP1 and PARP2 with demonstrated preclinical anti-tumor activity, particularly in models with underlying DNA repair deficiencies. Its mechanism of action, centered on the induction of genomic instability in cancer cells, aligns with the clinically validated principle of synthetic lethality. While the available data underscores its potential, further studies would be required to fully elucidate its impact on various markers of genomic stability and to ascertain its clinical viability. The detailed protocols and data presented herein provide a valuable resource for researchers in the fields of oncology and drug development who are investigating the role of PARP inhibition in cancer therapy.

References

Preliminary Studies on A-966492 in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary preclinical research on A-966492, a potent PARP inhibitor, in the context of glioblastoma (GBM). This document synthesizes the available data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.

Core Concept: PARP Inhibition in Glioblastoma

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs). In cancer therapy, PARP inhibitors have a dual role. Firstly, they can induce "synthetic lethality" in tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR). By blocking PARP-mediated SSB repair, unrepaired SSBs are converted to more lethal double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to cell death.

Secondly, PARP inhibitors can act as sensitizing agents to DNA-damaging therapies like radiation and certain chemotherapies (e.g., topoisomerase inhibitors). These therapies induce DNA lesions that are substrates for PARP. Inhibiting PARP enhances the cytotoxic effects of these treatments by preventing the repair of induced DNA damage. This compound is a novel and potent PARP inhibitor that has demonstrated the ability to cross the blood-brain barrier, making it a candidate for treating brain tumors like glioblastoma.[1]

Preclinical Data on this compound in Glioblastoma

Preliminary studies have focused on the potential of this compound as a radiosensitizer in glioblastoma, particularly in combination with the topoisomerase I inhibitor, topotecan. The key findings from these in vitro studies are summarized below.

| Cell Line | Treatment Modality | Combination Agent(s) | Endpoint | Result | Reference |

| U87MG | 6 MV X-ray | Topotecan | Cell Survival (Clonogenic Assay) | Sensitizer Enhancement Ratio (SER50) = 1.53 | [1] |

| U87MG | Iodine-131 | None | Cell Survival (Clonogenic Assay) | Sensitizer Enhancement Ratio (SER50) = 1.25 | |

| U87MG | 6 MV X-ray or Iodine-131 | Topotecan | DNA Double-Strand Breaks | Increased γ-H2AX expression | [1] |

Note: SER50 is the ratio of radiation dose required to achieve 50% cell survival without the sensitizer to the dose required with the sensitizer. A value > 1 indicates radiosensitization.

Key Signaling and Experimental Visualizations

To elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

Caption: Mechanism of PARP inhibition by this compound leading to cell death.

Caption: Workflow for evaluating this compound as a radiosensitizer.

Experimental Protocols

The following are representative protocols based on the available literature for studying the effects of this compound in glioblastoma.

3D Glioblastoma Spheroid Formation

This protocol is designed to create a more physiologically relevant in vitro model of a glioblastoma tumor.

-

Cell Line: U87MG (human glioblastoma cell line).

-

Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and other necessary supplements.

-

Procedure:

-

Coat the bottom of a T25 cell culture flask with a thin layer of 1% agar in culture medium to prevent cell attachment.

-

Seed 5 x 10^5 U87MG cells into the agar-coated flask in 10 ml of culture medium.[2]

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor spheroid formation daily. Spheroids with a diameter of approximately 300 μm are typically ready for experiments within 4-7 days.[1]

-

Replace half of the culture medium with fresh medium every 2-3 days.

-

In Vitro Radiosensitization Study

This protocol outlines the procedure for assessing the ability of this compound, alone or in combination with topotecan, to sensitize glioblastoma spheroids to radiation.

-

Materials:

-

3D U87MG spheroids (approx. 300 μm in diameter).

-

This compound (e.g., 1 µM solution in culture medium).[3]

-

Topotecan (at a pre-determined non-toxic concentration).

-

Radiation source (e.g., 6 MV linear accelerator for X-rays or a solution of Iodine-131).

-

-

Procedure:

-

Drug Treatment:

-

Irradiation:

-

Expose the spheroids to varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

For Iodine-131, spheroids are incubated with a solution containing the radioisotope for a calculated duration to achieve the desired absorbed dose.[3]

-

-

Post-Irradiation Culture:

-

After treatment, wash the spheroids with fresh medium to remove the drugs.

-

Proceed to endpoint analysis.

-

-

Clonogenic Survival Assay

This assay determines the ability of single cells to proliferate and form colonies after treatment, which is a measure of cell reproductive viability.

-

Procedure:

-

Following the radiosensitization treatment, collect the spheroids and gently dissociate them into a single-cell suspension using trypsin-EDTA.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Seed a known number of cells (e.g., 200-2000 cells, depending on the radiation dose) into 6-well plates with fresh culture medium (without agar).

-

Incubate for 10-14 days until visible colonies (≥50 cells) are formed.

-

Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.

-

Count the number of colonies in each well.

-

Calculate the surviving fraction for each treatment group relative to the untreated control.

-

Plot the surviving fraction against the radiation dose to generate a dose-response curve and calculate the Sensitizer Enhancement Ratio (SER).

-

Immunofluorescence for γ-H2AX

This assay is used to visualize and quantify DNA double-strand breaks (DSBs), a critical form of DNA damage.

-

Procedure:

-

At a specific time point after irradiation (e.g., 1, 4, or 24 hours), harvest the treated spheroids.

-

Fix the spheroids in 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.

-

Block non-specific antibody binding using a blocking buffer (e.g., PBS with 5% goat serum).

-

Incubate the spheroids with a primary antibody against phosphorylated H2AX (γ-H2AX).

-

Wash and then incubate with a fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the spheroids on microscope slides and visualize using a fluorescence or confocal microscope.

-

Quantify the number and intensity of γ-H2AX foci per cell nucleus to determine the extent of DNA damage. An increased level of γ-H2AX expression is indicative of a higher number of DSBs.[1]

-

Future Directions

The preliminary data on this compound in glioblastoma are promising, particularly its ability to act as a radiosensitizer. However, further research is warranted to fully elucidate its therapeutic potential. Future studies should include:

-

In vivo efficacy studies: Utilizing orthotopic glioblastoma xenograft models in rodents to assess the ability of this compound to penetrate the blood-brain barrier in therapeutically relevant concentrations and to evaluate its impact on tumor growth and survival in combination with radiation and chemotherapy.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies: To determine the optimal dosing and schedule for this compound in preclinical models.

-

Investigation in different GBM subtypes: Evaluating the efficacy of this compound in patient-derived xenograft (PDX) models that represent the molecular heterogeneity of glioblastoma, including different MGMT promoter methylation and DNA repair deficiency statuses.

-

Combination with other therapies: Exploring the synergy of this compound with other standard-of-care and novel therapeutic agents for glioblastoma.

This technical guide provides a foundational understanding of the initial preclinical investigations of this compound in glioblastoma. The provided data and protocols are intended to facilitate the design and execution of further studies to validate and expand upon these preliminary findings.

References

Methodological & Application

Application Notes and Protocols for A-966492 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays involving A-966492, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. The provided methodologies and data are intended to guide researchers in accurately assessing the biochemical and cellular activity of this compound.

This compound is a novel and potent inhibitor of PARP1 and PARP2.[1][2][3] It is a promising, structurally diverse benzimidazole analogue.[1][3]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against PARP1 and PARP2.

| Target | Assay Type | Parameter | Value (nM) |

| PARP1 | Enzyme Assay | Ki | 1[1][2][3] |

| PARP2 | Enzyme Assay | Ki | 1.5[1][2][3] |

| PARP1 | Whole Cell Assay | EC50 | 1[1][2][3] |

| PARP1 | Cell-free Assay | IC50 | - |

| PARP2 | Cell-free Assay | IC50 | - |

Signaling Pathway

This compound targets PARP1 and PARP2, enzymes that play a critical role in DNA repair. The following diagram illustrates the simplified signaling pathway of PARP-mediated DNA repair and the point of inhibition by this compound.

Caption: this compound inhibits PARP activation, a key step in DNA repair.

Experimental Protocols

PARP Enzyme Inhibition Assay (Cell-Free)

This protocol describes a biochemical assay to determine the inhibitory activity of this compound on PARP1 and PARP2 enzymes.[1]

Materials:

-

This compound

-

Recombinant PARP1 or PARP2 enzyme

-

Assay Buffer: 50 mM Tris, pH 8.0, 1 mM dithiothreitol (DTT), 4 mM MgCl2[1]

-

[3H]-NAD+ (1.6 μCi/mmol)[1]

-

Biotinylated histone H1

-

slDNA (sonicated salmon sperm DNA)

-

Benzamide

-

Streptavidin-coated Flash Plates

-

TopCount microplate scintillation counter

Workflow Diagram:

Caption: Workflow for the PARP enzyme inhibition assay.

Procedure:

-

Prepare a 2X enzyme mixture containing 1 nM PARP-1 or 4 nM PARP-2 enzyme and 200 nM slDNA in assay buffer.[1]

-

Prepare a 2X NAD+ substrate mixture containing 1.5 μM [3H]-NAD+ and 200 nM biotinylated histone H1 in assay buffer.[1]

-

In a white 96-well plate, add 50 μL of the 2X enzyme mixture to each well.

-

Add this compound at various concentrations to the wells.

-

Initiate the reaction by adding 50 μL of the 2X NAD+ substrate mixture to each well for a total reaction volume of 100 μL.[1]

-

Incubate the plate at room temperature.

-

Terminate the reactions by adding 150 μL of 1.5 mM benzamide.[1]

-

Transfer 170 μL of the stopped reaction mixtures to streptavidin-coated Flash Plates.[1]

-

Incubate for 1 hour to allow the biotinylated histone H1 to bind to the plate.[1]

-

Count the radioactivity using a TopCount microplate scintillation counter.

-

Determine the Ki data from inhibition curves at various substrate concentrations.[1]

Whole Cell PARP Activity Assay

This protocol outlines a cell-based assay to measure the inhibition of PARP activity by this compound in whole cells.[1]

Materials:

-

C41 cells (or other suitable cell line)

-

This compound

-

Hydrogen peroxide (H2O2)

-

Phosphate-buffered saline (PBS)

-

Methanol/acetone (7:3) mixture, prechilled to -20°C

-

Blocking solution: 5% nonfat dry milk in PBS-Tween (0.05%)

-

Anti-PAR antibody (10H)

-

Goat anti-mouse FITC-coupled secondary antibody

-

4',6-diamidino-2-phenylindole (DAPI)

-

Fluorescence microplate reader

Workflow Diagram:

Caption: Workflow for the whole cell PARP activity assay.

Procedure:

-

Seed C41 cells in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for 30 minutes.[1]

-

Activate PARP by inducing DNA damage with 1 mM H2O2 for 10 minutes.[1]

-

Wash the cells once with ice-cold PBS.[1]

-

Fix the cells with a prechilled methanol/acetone (7:3) mixture at -20°C for 10 minutes.[1]

-

Air-dry the plates and then rehydrate with PBS.[1]

-

Block the cells with blocking solution for 30 minutes at room temperature.[1]

-

Incubate with anti-PAR antibody (10H) at a 1:50 dilution in blocking solution for 60 minutes at room temperature.[1]

-

Wash the cells five times with PBS-Tween20.[1]

-

Incubate with goat anti-mouse FITC-coupled secondary antibody (1:50 dilution) and 1 μg/mL DAPI in blocking solution for 60 minutes at room temperature.[1]

-

Wash the cells five times with PBS-Tween20.[1]

-

Analyze the plate using a fluorescence microplate reader, measuring FITC for PARP activity and DAPI for cell number.[1]

-

Normalize the PARP activity (FITC signal) to the cell number (DAPI signal).[1]

References

Application Notes and Protocols for A-966492 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

A-966492 is a highly potent and selective small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3][4][5][6] Its primary mechanism of action involves the inhibition of DNA single-strand break repair, which leads to the accumulation of DNA double-strand breaks during replication. This action is particularly cytotoxic to cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, a concept known as synthetic lethality.[7] These application notes provide a comprehensive guide for the utilization of this compound in various cell culture experiments.

This compound has demonstrated efficacy both as a single agent in cancer cell lines with deficient DNA repair pathways and in combination with DNA-damaging chemotherapeutic agents like temozolomide (TMZ) and carboplatin, where it enhances their cytotoxic effects.[1][2][8] It is a valuable tool for researchers studying DNA repair mechanisms, developing novel cancer therapeutics, and investigating synergistic drug interactions.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ki (PARP1) | 1 nM | Cell-free assay | [1][2][3] |

| Ki (PARP2) | 1.5 nM | Cell-free assay | [1][3][4] |

| EC50 | 1 nM | C41 whole cell assay | [1][2][4][5] |

Table 2: Recommended Working Concentrations for Cell Culture Experiments

| Assay Type | Cell Line Example | Concentration Range | Incubation Time | Notes |

| PARP Inhibition Assay | C41 | 1 - 100 nM | 30 minutes - 2 hours | Pre-treatment before DNA damage induction. |

| Cytotoxicity (Single Agent) | BRCA-deficient cell lines (e.g., MX-1) | 10 nM - 10 µM | 24 - 72 hours | Determine IC50 via dose-response curve. |

| Synergy/Combination Studies | B16F10 Melanoma | 10 nM - 1 µM | 24 - 72 hours | Co-treatment with DNA damaging agents (e.g., TMZ, Carboplatin).[1][2][8] |

| Apoptosis Induction | Various cancer cell lines | 100 nM - 5 µM | 24 - 48 hours | Assess via Annexin V/PI staining or caspase activity assays. |

| Cell Cycle Analysis | Proliferating cancer cell lines | 100 nM - 1 µM | 24 - 48 hours | Analyze cell cycle distribution by flow cytometry. |

Signaling Pathway Diagram

Caption: this compound inhibits PARP1/2, leading to stalled DNA repair and cell death.

Experimental Protocols

Protocol 1: Whole-Cell PARP Inhibition Assay

This protocol is adapted from methods used to characterize PARP inhibitors in whole cells.[1][2]

Objective: To determine the EC50 of this compound for PARP inhibition in a cellular context.

Materials:

-

This compound (dissolved in DMSO)

-

Cell line of interest (e.g., C41)

-

96-well microplate

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Hydrogen peroxide (H2O2)

-

Methanol/acetone (7:3), pre-chilled to -20°C

-

Blocking solution (5% non-fat dry milk in PBS with 0.05% Tween-20)

-

Primary antibody: anti-PAR antibody (e.g., 10H)

-

Secondary antibody: FITC-conjugated goat anti-mouse

-

DAPI stain

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment and incubate overnight.

-

Inhibitor Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes. Include a vehicle control (DMSO).

-

DNA Damage Induction: Activate PARP by adding 1 mM H2O2 to the culture medium for 10 minutes.

-

Fixation:

-

Wash cells once with ice-cold PBS.

-

Fix the cells with pre-chilled methanol/acetone for 10 minutes at -20°C.

-

Air dry the plates.

-

-

Immunostaining:

-

Rehydrate the plates with PBS.

-

Block with blocking solution for 30 minutes at room temperature.

-

Incubate with anti-PAR primary antibody (diluted in blocking solution) for 60 minutes at room temperature.

-

Wash five times with PBS-Tween.

-

Incubate with FITC-conjugated secondary antibody and DAPI (in blocking solution) for 60 minutes at room temperature.

-

Wash five times with PBS-Tween.

-

-

Data Acquisition: Read the plate on a fluorescence microplate reader, measuring FITC for PAR levels and DAPI for cell number.

-

Analysis: Normalize the FITC signal to the DAPI signal to account for any differences in cell number. Plot the normalized PARP activity against the log concentration of this compound to determine the EC50.

Caption: A stepwise workflow for the whole-cell PARP inhibition assay.

Protocol 2: Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

This compound (dissolved in DMSO)

-

Cancer cell line of interest

-

96-well clear-bottom microplate

-

Cell culture medium

-